4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE is a heterocyclic compound that features a unique fusion of piperidine, benzothiophene, and pyrimidine rings
Properties
Molecular Formula |
C16H21N3S |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-(3-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H21N3S/c1-11-5-4-8-19(9-11)15-14-12-6-2-3-7-13(12)20-16(14)18-10-17-15/h10-11H,2-9H2,1H3 |
InChI Key |
AHIULJZYUKZWKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE typically involves the following steps:
Formation of the Benzothiophene Ring: The initial step involves the synthesis of the benzothiophene core. This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, using a palladium-catalyzed coupling reaction.
Pyrimidine Ring Construction: The next step involves the formation of the pyrimidine ring. This can be accomplished by reacting the benzothiophene intermediate with a suitable amidine derivative under basic conditions.
Piperidine Substitution: The final step involves the introduction of the 3-methylpiperidine moiety. This can be achieved through a nucleophilic substitution reaction, where the pyrimidine intermediate is reacted with 3-methylpiperidine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; typically performed in polar aprotic solvents under reflux conditions.
Major Products
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE has several scientific research applications, including:
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Chemical Biology: Employed in the design of chemical probes to investigate biological processes at the molecular level.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE-2-ONE : A similar compound with a ketone group at the 2-position, which may exhibit different biological activities.
- 4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE-3-THIONE : A thione derivative that may have distinct chemical reactivity and biological properties.
Uniqueness
The uniqueness of 4-(3-METHYLPIPERIDINO)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE lies in its specific combination of structural features, which confer unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
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